molecular formula C15H27ClO B14640513 2-(2-Chloroprop-2-EN-1-YL)dodecanal CAS No. 54814-10-7

2-(2-Chloroprop-2-EN-1-YL)dodecanal

Katalognummer: B14640513
CAS-Nummer: 54814-10-7
Molekulargewicht: 258.83 g/mol
InChI-Schlüssel: PXMBKFPATWLPBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloroprop-2-en-1-yl)dodecanal is an organic compound with the molecular formula C15H27ClO. It is a type of aldehyde that features a chlorinated allyl group attached to a dodecanal backbone.

Vorbereitungsmethoden

The synthesis of 2-(2-Chloroprop-2-en-1-yl)dodecanal can be achieved through several synthetic routes. One common method involves the reaction of dodecanal with 2-chloropropene in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a Lewis acid catalyst like aluminum chloride. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

2-(2-Chloroprop-2-en-1-yl)dodecanal undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Chloroprop-2-en-1-yl)dodecanal has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(2-Chloroprop-2-en-1-yl)dodecanal exerts its effects depends on the specific reaction or application. In chemical reactions, the aldehyde group acts as an electrophile, while the chlorinated allyl group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary depending on the specific context, such as enzyme-catalyzed reactions in biological systems or catalytic processes in industrial applications .

Vergleich Mit ähnlichen Verbindungen

2-(2-Chloroprop-2-en-1-yl)dodecanal can be compared with other similar compounds, such as:

    2-(2-Chloroprop-2-en-1-yl)aniline: Similar in structure but contains an aniline group instead of an aldehyde group.

    2-(2-Chloroprop-2-en-1-yl)-2-methylaniline: Contains a methyl-substituted aniline group.

    2-(2-Chloroprop-2-en-1-yl)-2-methoxyaniline: Contains a methoxy-substituted aniline group.

The uniqueness of this compound lies in its aldehyde functionality, which allows for a different range of chemical reactions and applications compared to its aniline-based counterparts .

Eigenschaften

CAS-Nummer

54814-10-7

Molekularformel

C15H27ClO

Molekulargewicht

258.83 g/mol

IUPAC-Name

2-(2-chloroprop-2-enyl)dodecanal

InChI

InChI=1S/C15H27ClO/c1-3-4-5-6-7-8-9-10-11-15(13-17)12-14(2)16/h13,15H,2-12H2,1H3

InChI-Schlüssel

PXMBKFPATWLPBZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(CC(=C)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.